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Compound of Interest

Compound Name: 2-isocyanatoethyl acrylate

Cat. No.: B077736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
isocyanatoethyl acrylate, a bifunctional monomer of significant interest in polymer chemistry

and materials science. Its unique structure, combining a reactive isocyanate group and a

polymerizable acrylate moiety, makes it a versatile building block for the synthesis of a wide

range of materials, including coatings, adhesives, and biomedical devices.[1][2] This document

presents its characteristic Fourier-transform infrared (FTIR) and nuclear magnetic resonance

(NMR) spectroscopic data, along with generalized experimental protocols for obtaining such

spectra.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-isocyanatoethyl acrylate,

providing a reference for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-isocyanatoethyl acrylate is characterized by the distinct absorption

bands of its isocyanate and acrylate functional groups. The most prominent feature is the

strong, sharp absorption band of the isocyanate group (-N=C=O) in a region of the spectrum

that is often otherwise clear.[3][4] The acrylate group is identified by the presence of the

carbonyl C=O stretching vibration and the C=C vinyl bond absorptions.
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Functional Group Vibrational Mode
**Characteristic
Absorption (cm⁻¹) **

Isocyanate (-N=C=O) Asymmetric stretching ~2270

Carbonyl (C=O) Stretching ~1720

Alkene (C=C) Stretching ~1638

C-O Stretching ~1170

=C-H Bending ~985 and ~810

Note: The exact peak positions can vary slightly depending on the sample preparation and the

spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2-
isocyanatoethyl acrylate by probing the chemical environment of its hydrogen (¹H) and

carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-isocyanatoethyl acrylate in deuterated chloroform (CDCl₃) at 400

MHz displays characteristic signals for the vinyl protons of the acrylate group and the ethyl

bridge.[5][6]

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H₂C=CH- (trans) ~6.4 dd J = 17.3, 1.4

H₂C=CH- (cis) ~6.1 dd J = 17.3, 10.4

H₂C=CH- ~5.9 dd J = 10.4, 1.4

-O-CH₂- ~4.3 t J = 5.4

-CH₂-NCO ~3.6 t J = 5.4

dd = doublet of doublets, t = triplet
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While a specific ¹³C NMR spectrum for 2-isocyanatoethyl acrylate was not found in the

immediate search, the expected chemical shifts can be estimated based on the known values

for similar acrylate and isocyanate-containing compounds. The carbonyl carbon, the vinyl

carbons, and the carbons of the ethyl bridge will each give distinct signals.

Carbon Assignment Estimated Chemical Shift (δ, ppm)

C=O ~165

H₂C=C- ~131

-C=CH₂ ~128

-O-CH₂- ~62

-CH₂-NCO ~42

-N=C=O ~128

Experimental Protocols
The following are generalized experimental protocols for obtaining FTIR and NMR spectra of 2-
isocyanatoethyl acrylate.

FTIR Spectroscopy
Objective: To obtain the infrared spectrum of 2-isocyanatoethyl acrylate to identify its

characteristic functional groups.

Methodology:

Sample Preparation: As 2-isocyanatoethyl acrylate is a liquid, the spectrum can be

obtained directly using a neat sample. A drop of the liquid is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The sample is placed in the infrared beam path.

The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum (absorbance or transmittance vs. wavenumber). The background spectrum is

automatically subtracted from the sample spectrum.

NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of 2-isocyanatoethyl acrylate to elucidate its

molecular structure.

Methodology:

Sample Preparation:

Approximately 5-10 mg of 2-isocyanatoethyl acrylate is dissolved in about 0.5-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

to the solvent to calibrate the chemical shift scale to 0 ppm.

The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300 MHz or

higher) is used.

Data Acquisition for ¹H NMR:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized (shimming).

A standard one-pulse experiment is performed to acquire the free induction decay (FID).
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Typically, 8 to 16 scans are acquired.

Data Acquisition for ¹³C NMR:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

A longer acquisition time and a greater number of scans are required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The FIDs are Fourier-transformed, phase-corrected, and baseline-

corrected to obtain the final NMR spectra. The chemical shifts are referenced to TMS.

Visualizations
The following diagram illustrates the dual reactivity of 2-isocyanatoethyl acrylate, showcasing

its potential for polymerization and modification through its acrylate and isocyanate functional

groups, respectively.
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Caption: Reactivity pathways of 2-isocyanatoethyl acrylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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